
Tamra-peg7-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamra-peg7-NH2 is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing seven polyethylene glycol (PEG) units. This compound is notable for its ability to form covalent bonds through condensation reactions with carboxyl groups due to the presence of amino groups (NH2) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tamra-peg7-NH2 is synthesized by attaching seven polyethylene glycol units to the tetramethylrhodamine core. The amino groups in the compound allow it to undergo condensation reactions with carboxyl groups, forming stable covalent bonds. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides.
Condensation Reaction: The activated carboxyl groups react with the amino groups in this compound to form amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to activate carboxyl groups and facilitate the condensation reaction.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tamra-peg7-NH2 primarily undergoes condensation reactions due to the presence of amino groups. These reactions include:
Condensation with Carboxyl Groups: Forms stable amide bonds.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups.
Carbodiimides: Facilitate the formation of amide bonds.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent dye.
Major Products
The major products formed from these reactions are amide-linked conjugates of this compound with various biomolecules or synthetic compounds.
Applications De Recherche Scientifique
Tamra-peg7-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes
Mécanisme D'action
The mechanism of action of Tamra-peg7-NH2 involves its ability to form covalent bonds with carboxyl groups through condensation reactions. This property allows it to label and track biomolecules effectively. The molecular targets include proteins, nucleic acids, and other biomolecules with accessible carboxyl groups. The pathways involved in its action are primarily related to fluorescence emission and detection .
Comparaison Avec Des Composés Similaires
Tamra-peg7-NH2 is unique due to its combination of a fluorescent dye with seven polyethylene glycol units, which enhances its solubility and biocompatibility. Similar compounds include:
Tamra-peg4-NH2: Contains four polyethylene glycol units, offering different solubility and biocompatibility properties.
Tamra-peg12-NH2: Contains twelve polyethylene glycol units, providing higher solubility and biocompatibility but potentially altering its fluorescence properties
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in scientific research.
Propriétés
Formule moléculaire |
C42H60N4O11 |
|---|---|
Poids moléculaire |
796.9 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C18H38N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(21)20-3-5-23-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-22-4-2-19/h5-14H,1-4H3;2-17,19H2,1H3,(H,20,21) |
Clé InChI |
JVCAXBFNLNORIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



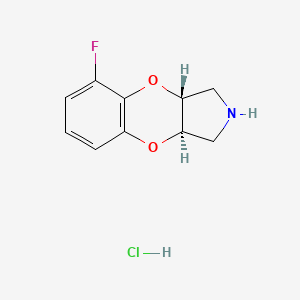
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
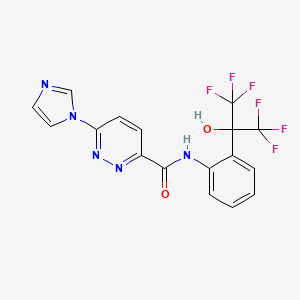
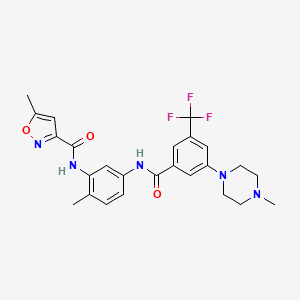
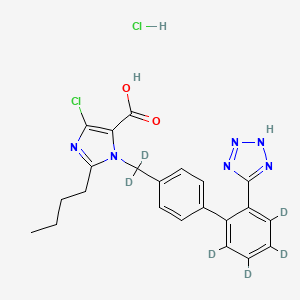
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)

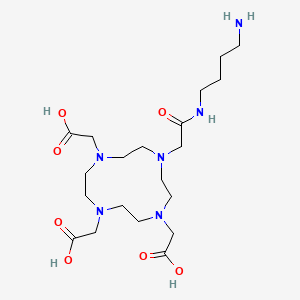
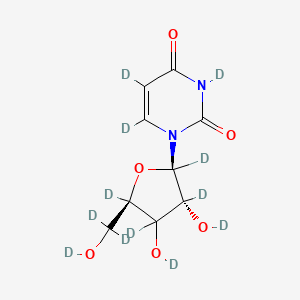
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
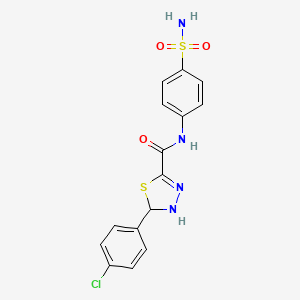
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

